5-Chloro-1-benzothiophene-2-carboxylic acid
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Overview
Description
5-Chloro-1-benzothiophene-2-carboxylic acid is a benzothiophene-based compound with potential pharmacological applications. It is characterized by its unique molecular structure which contributes to its chemical and physical properties.
Synthesis Analysis
- Naganagowda and Petsom (2011) describe a synthesis process involving 3-chloro-1-benzothiophene-2-carbonylchloride reacting with hydrazine hydrate to form various derivatives, including 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
- Dugarte-Dugarte et al. (2021) determined the crystal structure of a polymorph of 1-benzothiophene-2-carboxylic acid using X-ray powder diffraction and DFT-D calculations, highlighting the complexity of its 3D arrangement and hydrogen-bonded dimers (Dugarte-Dugarte et al., 2021).
Chemical Reactions and Properties
- The synthesis of various benzothiophene derivatives, as detailed by researchers, reveals the compound's ability to undergo diverse chemical reactions, forming different functional groups and structures (Naganagowda & Petsom, 2011).
Physical Properties Analysis
- The physical properties, such as crystallinity and molecular arrangement, are elaborated by Dugarte-Dugarte et al. (2021), who describe the crystal structure and intermolecular interactions of the compound (Dugarte-Dugarte et al., 2021).
Chemical Properties Analysis
- The chemical properties of 5-Chloro-1-benzothiophene-2-carboxylic acid derivatives, especially in terms of their reactivity and potential for forming various chemical bonds and structures, are discussed in the context of synthesis research (Naganagowda & Petsom, 2011).
Scientific Research Applications
Synthesis and Antimicrobial Activity
5-Chloro-1-benzothiophene-2-carboxylic acid and its derivatives have been extensively studied for their synthesis and antimicrobial activity. For instance, Naganagowda et al. (2011) demonstrated the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and various derivatives, which showed promising antibacterial activity (Naganagowda & Petsom, 2011).
Crystal Structure Analysis
Dugarte-Dugarte et al. (2021) explored the crystal structure of 1-benzothiophene-2-carboxylic acid, highlighting its complex 3D arrangement and potential in treating various diseases due to its pharmacological activities (Dugarte-Dugarte et al., 2021).
Electrochemical Reduction
The electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates has been studied by Rejňák et al. (2004), providing insights into their reduction mechanisms and potential applications in various fields (Rejňák et al., 2004).
Synthesis of Novel Compounds
The synthesis and biological evaluation of novel active arylidene derivatives of benzothiophene-2-carboxylic acid have been conducted, showing their effectiveness against various microbial agents and potential in drug discovery (Kathiravan et al., 2017).
Anti-Inflammatory Agents
Research by Radwan et al. (2009) has focused on synthesizing 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents, offering new avenues for therapeutic applications (Radwan et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-chloro-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIXUVKUGMYKRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358521 |
Source
|
Record name | 5-Chloro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-benzothiophene-2-carboxylic acid | |
CAS RN |
13771-75-0 |
Source
|
Record name | 5-Chloro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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